

# The Role of Ceramide NG in the Skin Aging Process: A Technical Guide

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## Abstract

**Ceramide NG** (also known as Ceramide 2) is a critical N-acylated sphingolipid that constitutes a significant portion of the lipids in the stratum corneum, the outermost layer of the epidermis. It plays a pivotal role in maintaining the structural integrity and function of the skin barrier. The aging process, both intrinsic and extrinsic, is associated with a decline in the endogenous production of ceramides, including **Ceramide NG**. This reduction compromises the skin's barrier function, leading to increased transepidermal water loss (TEWL), decreased hydration, and the manifestation of visible signs of aging such as xerosis, fine lines, and wrinkles. This technical guide provides an in-depth examination of the involvement of **Ceramide NG** in skin aging, summarizing quantitative data from clinical studies, detailing relevant experimental protocols, and visualizing key signaling pathways.

## Introduction: The Structure and Function of Ceramide NG

Ceramides are a class of waxy lipid molecules composed of a sphingosine or phytosphingosine backbone linked to a fatty acid via an amide bond.[1] **Ceramide NG** consists of a sphingosine base linked to a non-hydroxylated fatty acid.[2] This structure allows **Ceramide NG** to integrate into the lipid lamellae of the stratum corneum, where it contributes to the formation of a highly ordered and impermeable barrier.[2]

The primary functions of **Ceramide NG** in the skin include:

- **Barrier Maintenance:** Forming a crucial component of the "brick and mortar" structure of the stratum corneum, where corneocytes are the "bricks" and the intercellular lipids, rich in ceramides, are the "mortar".<sup>[3]</sup> This barrier protects against the ingress of environmental pollutants, allergens, and pathogens.
- **Hydration and Moisture Retention:** By reinforcing the skin barrier, **Ceramide NG** helps to prevent transepidermal water loss (TEWL), thus maintaining skin hydration and suppleness.<sup>[4][5]</sup>
- **Cellular Signaling:** Emerging research indicates that ceramides and their metabolites are involved in various cellular signaling pathways that regulate cell differentiation, proliferation, and apoptosis in keratinocytes.<sup>[6][7]</sup>

With advancing age, the skin's ability to synthesize ceramides diminishes, leading to a decline in their overall content in the stratum corneum.<sup>[2][8]</sup> This age-related ceramide deficiency is a key contributor to the functional and visible changes associated with skin aging.

## Quantitative Data on Ceramide Depletion and Restoration

While a general decline in total ceramide content with age is well-documented, specific quantitative data for **Ceramide NG** is limited in publicly available literature. One study noted a decrease in the ratio of ceramide 2 (NG) to total sphingolipids with age in females after adulthood.<sup>[9]</sup> However, the functional consequences of reduced ceramide levels and the quantitative effects of topical ceramide application have been investigated in several clinical studies. The following tables summarize key findings from these studies, providing insights into the impact of ceramide restoration on aged or compromised skin.

Table 1: Effect of Topical Ceramide Application on Skin Hydration

Study Population	Intervention	Duration	Measurement Method	Key Findings	Reference
Healthy volunteers with dry skin (n=32)	Ceramide-containing lotion vs. control	24 hours	MoistureMeterSC (Capacitance)	Significant increase in skin hydration at 12 and 24 hours post-application compared to baseline and control (p < 0.001).[10]	[10]
Healthy participants (n=50)	Ceramide cream vs. three reference moisturizers and placebo	24 hours	Corneometer (Capacitance)	At 24 hours, skin hydration with the ceramide cream was significantly greater than all three reference moisturizers (p < 0.05).[3]	[3]
Patients with mild to moderate xerosis (n=24)	Ceramide-containing moisturizer vs. hydrophilic cream	28 days	Not specified	Greater improvement in skin hydration at all time points compared to control.[11]	[11]

Table 2: Effect of Topical Ceramide Application on Skin Barrier Function (TEWL)

Study Population	Intervention	Duration	Measurement Method	Key Findings	Reference
Healthy volunteers with dry skin (n=32)	Ceramide-containing lotion vs. control	24 hours	VapoMeter	TEWL was lower at the test site (3.08 ± 2.32 g/m <sup>2</sup> /h) compared to the control site (4.54 ± 2.76 g/m <sup>2</sup> /h) at 24 hours. [10]	[10]
Patients with mild to moderate xerosis (n=24)	Ceramide-containing moisturizer vs. hydrophilic cream	28 days	Not specified	Greater improvement in TEWL at all time points compared to control.[11]	[11]

Table 3: Effect of Topical Ceramide Application on Wrinkles

Study Population	Intervention	Duration	Measurement Method	Key Findings	Reference
Patients with mild to moderate xerosis (n=24)	Ceramide-containing moisturizer vs. hydrophilic cream	28 days	Not specified	Statistically significant decrease in wrinkle and texture on day 28 in the ceramide-treated group.[11]	[11]
Healthy Caucasian females (n=30)	Skincare system for sensitive skin	28 days	Skin surface topography (Image analysis)	Significant reduction in wrinkle surface (34.8%), length (19.0%), and depth (24.3%) after 28 days (p < 0.05).[12]	[12]

## Experimental Protocols

This section details the methodologies for key experiments cited in the context of **Ceramide NG** and skin aging research.

### Quantification of Ceramide NG in Stratum Corneum by HPLC-ESI-MS/MS

This protocol provides a general framework for the extraction and quantification of **Ceramide NG** from human stratum corneum samples obtained via tape stripping.

#### 3.1.1. Sample Collection

- Define a specific area on the skin (e.g., volar forearm).
- Cleanse the area with a 70% ethanol solution and allow it to dry completely.
- Apply a D-Squame® adhesive disc to the skin and press firmly for 10 seconds.
- Remove the tape strip in a swift, continuous motion.
- Repeat the stripping process on the same area for a predetermined number of times (e.g., 10-15 strips) to collect sufficient stratum corneum.
- Pool the tape strips for each subject and store them at -80°C until analysis.

### 3.1.2. Lipid Extraction

- Cut the adhesive tape into small pieces and place them in a glass tube.
- Add an appropriate volume of a chloroform/methanol (2:1, v/v) mixture to the tube.
- Add a known amount of an internal standard (e.g., C17-Ceramide) for quantification.
- Vortex the mixture vigorously for 2 minutes.
- Sonicate the sample in a water bath for 15 minutes.
- Centrifuge the sample at 3000 rpm for 10 minutes to pellet the tape debris.
- Carefully transfer the supernatant (lipid extract) to a new glass tube.
- Dry the lipid extract under a stream of nitrogen gas.
- Reconstitute the dried lipid extract in a suitable solvent for HPLC-MS/MS analysis (e.g., methanol/chloroform).

### 3.1.3. HPLC-ESI-MS/MS Analysis

- Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with an electrospray ionization (ESI) tandem mass spectrometer (MS/MS).

- Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7  $\mu$ m particle size).
- Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
- Mobile Phase B: Acetonitrile/2-propanol (5:2, v/v) with 0.1% formic acid and 1 mM ammonium formate.
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the lipids based on their polarity.
- Flow Rate: Approximately 0.3 mL/min.
- Injection Volume: 5-10  $\mu$ L.
- Mass Spectrometry:
  - Ionization Mode: Positive electrospray ionization (ESI+).
  - Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of **Ceramide NG** and the internal standard. Specific precursor-to-product ion transitions for **Ceramide NG** would be monitored.
  - Data Analysis: The concentration of **Ceramide NG** is determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of a **Ceramide NG** standard.

## Clinical Assessment of Skin Hydration (Corneometry)

- Instrumentation: A Corneometer® (e.g., CM 825, Courage + Khazaka) is used to measure the electrical capacitance of the skin, which correlates with its hydration level.[\[12\]](#)[\[13\]](#)
- Acclimatization: Subjects are required to acclimatize in a temperature and humidity-controlled room (e.g., 20-22°C, 40-60% RH) for at least 20 minutes before measurements.[\[13\]](#)
- Measurement Procedure:

- The probe of the Corneometer is pressed firmly and perpendicularly onto the designated skin area (e.g., volar forearm).
- The measurement is taken, and the value is recorded in arbitrary units (A.U.).
- Multiple measurements (typically three) are taken at each site, and the average is calculated to ensure accuracy.
- Study Design: Measurements are taken at baseline (before product application) and at specified time points after product application (e.g., 2, 4, 8, 12, 24 hours) to assess changes in skin hydration over time.[\[10\]](#)

## Clinical Assessment of Transepidermal Water Loss (TEWL)

- Instrumentation: A Tewameter® or VapoMeter® is used to measure the rate of water vapor evaporating from the skin surface.
- Acclimatization: Similar to corneometry, subjects must acclimatize in a controlled environment.
- Measurement Procedure:
  - The open-chamber probe of the instrument is placed on the skin surface.
  - The instrument measures the water vapor pressure gradient, and the TEWL value is calculated in g/m<sup>2</sup>/h.
  - The probe should be held steady during the measurement to avoid air turbulence, which can affect the reading.
- Study Design: TEWL measurements are taken at baseline and at various time points after product application to evaluate the product's effect on improving the skin's barrier function.[\[10\]](#)

## Clinical Assessment of Wrinkles (Replica Image Analysis)



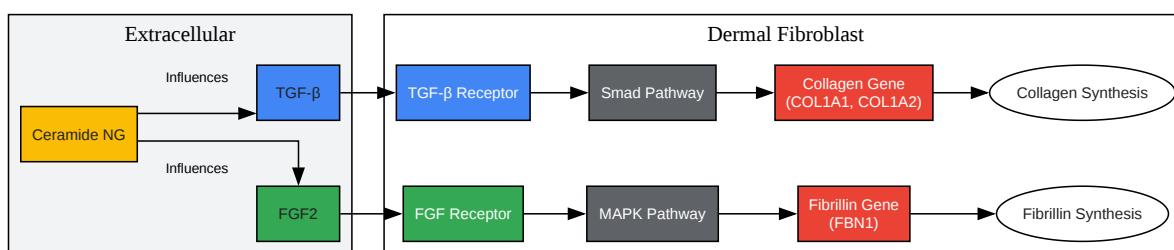
- Replica Creation:
  - A silicone-based impression material is applied to the wrinkled area of interest (e.g., crow's feet).
  - The material is allowed to set and is then carefully peeled off to create a negative impression of the skin's topography.
- Image Acquisition:
  - The replica is illuminated with low-angle oblique lighting to cast shadows in the wrinkles.
  - A high-resolution digital image of the illuminated replica is captured.
- Image Analysis:
  - Specialized image analysis software is used to quantify various wrinkle parameters from the captured image.[\[14\]](#)[\[15\]](#)
  - Parameters measured can include:
    - Wrinkle Count: The total number of wrinkles in the analyzed area.
    - Wrinkle Length: The total and average length of the wrinkles.
    - Wrinkle Depth: The depth of the wrinkles, often calculated from the shadow length.
    - Wrinkle Area: The total surface area covered by wrinkles.
- Study Design: Replicas are taken at baseline and at the end of the study period to compare changes in wrinkle parameters.[\[12\]](#)

## Signaling Pathways Involving Ceramide NG in Skin Aging

**Ceramide NG** and other ceramides are not merely structural components; they are also bioactive molecules that can modulate intracellular signaling pathways, influencing processes central to skin aging.

## Ceramide NG and Extracellular Matrix Homeostasis

Ceramides have been shown to influence the expression of key extracellular matrix (ECM) components, such as collagen and fibrillin, which are crucial for skin elasticity and firmness. This regulation appears to be mediated, at least in part, through the Transforming Growth Factor-beta (TGF- $\beta$ ) and Fibroblast Growth Factor 2 (FGF2) signaling pathways in dermal fibroblasts.[1]

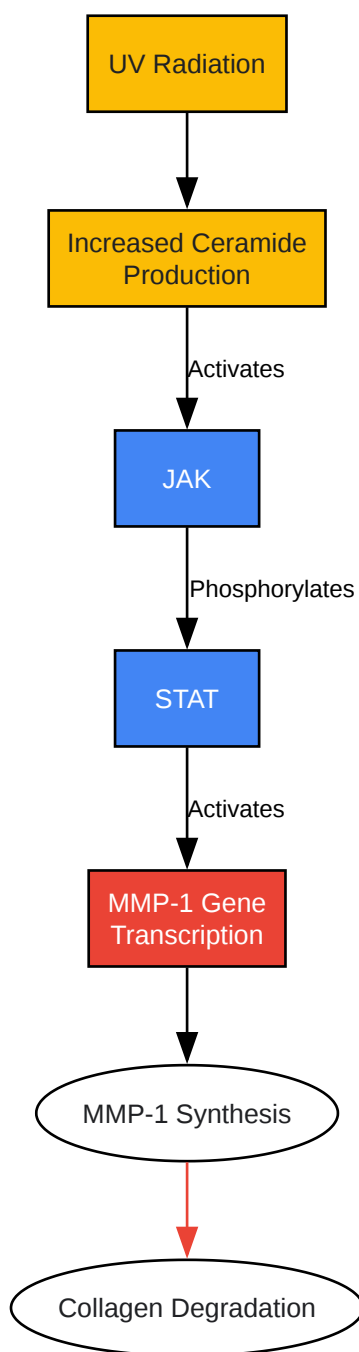


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**Ceramide NG's influence on ECM protein synthesis.**

## Ceramide NG and Photoaging: The Role of MMPs

Ultraviolet (UV) radiation is a major extrinsic factor in skin aging (photoaging). UV exposure can lead to an increase in the production of Matrix Metalloproteinases (MMPs), enzymes that degrade collagen and other ECM proteins. Some studies suggest that ceramides may be involved in the UV-induced upregulation of MMP-1 (collagenase) through the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.



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Ceramide-mediated MMP-1 expression in photoaging.

## Conclusion and Future Directions

**Ceramide NG** is an indispensable lipid for maintaining a healthy skin barrier and preventing the signs of aging. The age-related decline in **Ceramide NG** levels is a key factor in the development of dry, wrinkled, and compromised skin. Clinical evidence strongly supports the

efficacy of topical ceramide formulations in restoring skin hydration, improving barrier function, and reducing the appearance of wrinkles.

Future research should focus on:

- **Quantitative Analysis:** Conducting longitudinal studies to precisely quantify the age-related changes in **Ceramide NG** levels in different populations and skin types.
- **Mechanism of Action:** Further elucidating the specific signaling pathways through which **Ceramide NG** and its metabolites regulate cellular processes in the epidermis and dermis.
- **Novel Delivery Systems:** Developing advanced delivery systems to enhance the penetration and bioavailability of topically applied **Ceramide NG**.
- **Synergistic Formulations:** Investigating the synergistic effects of combining **Ceramide NG** with other active ingredients, such as retinoids, antioxidants, and peptides, to develop more effective anti-aging skincare products.

A deeper understanding of the role of **Ceramide NG** in skin aging will pave the way for the development of more targeted and effective strategies for maintaining skin health and youthfulness throughout the lifespan.

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